

DavePhos Catalyst for Aryl Chloride Amination: Application Notes and Protocols

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Compound of Interest

Compound Name: DavePhos

Cat. No.: B1301958

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This document provides detailed application notes and protocols for the use of the **DavePhos** catalyst in the palladium-catalyzed amination of aryl chlorides. This class of reaction, a cornerstone of modern organic synthesis, is pivotal for the construction of carbon-nitrogen (C-N) bonds, which are prevalent in pharmaceuticals, agrochemicals, and functional materials. The use of **DavePhos**, a highly effective biaryl phosphine ligand, has been instrumental in overcoming the challenge of activating traditionally unreactive aryl chlorides.

Introduction

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines. The choice of ligand is critical for the success of this transformation, particularly when employing less reactive but more cost-effective aryl chlorides as substrates. **DavePhos** (2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl) has emerged as a powerful and versatile ligand for these reactions. Its steric bulk and electron-rich nature facilitate the formation of the active monoligated palladium(0) species, which readily undergoes oxidative addition with aryl chlorides. This catalyst system has demonstrated broad applicability, enabling the coupling of a wide range of aryl chlorides with both primary and secondary amines, often with high efficiency and selectivity.

Data Presentation

The following tables summarize the performance of the **DavePhos**-palladium catalyst system in the amination of various aryl chlorides.

Table 1: Amination of Electron-Rich and Electron-Neutral Aryl Chlorides with Primary Amines

Entry	Aryl Chloride	Amine	Pd Source (mol %)	Ligand (mol %)	Base	Solvent	Temp (°C)	Time (h)	Yield (%)
1	4-Chlorotoluene	n-Hexylamine	Pd ₂ (dba) ₃ (1.0)	DavePhos (2.5)	NaOtBu	Toluene	100	18	92
2	4-Chloroanisole	Benzylamine	Pd(OAc) ₂ (2.0)	DavePhos (4.0)	Cs ₂ CO ₃	Dioxane	110	24	88
3	Chlorobenzene	Cyclohexylamine	Pd ₂ (dba) ₃ (0.5)	DavePhos (1.5)	K ₃ PO ₄	t-BuOH	100	16	95
4	2-Chloronaphthalene	Aniline	Pd(OAc) ₂ (1.5)	DavePhos (3.0)	NaOtBu	Toluene	100	20	90

Table 2: Amination of Electron-Poor and Sterically Hindered Aryl Chlorides with Secondary Amines

Entry	Aryl Chloride	Amine	Pd Source (mol %)	Ligand (mol %)	Base	Solvent	Temp (°C)	Time (h)	Yield (%)
1	4-Chlorobenzonitrile	Morpholine	Pd ₂ (dba) ₃ (0.5)	DavePhos (1.2)	NaOtBu	Toluene	80	4	98
2	1-Chloro-4-(trifluoromethyl)benzene	Piperidine	Pd(OAc) ₂ (1.0)	DavePhos (2.0)	Cs ₂ CO ₃	Dioxane	100	12	94
3	2-Chlorotoluene	Di-n-butylamine	Pd ₂ (dba) ₃ (1.5)	DavePhos (3.5)	K ₃ PO ₄	Toluene	110	24	85
4	1-Chloro-2,6-dimethylbenzene	N-Methylaniline	Pd(OAc) ₂ (2.0)	DavePhos (5.0)	NaOtBu	Xylene	120	36	78

Experimental Protocols

General Protocol for the **DavePhos**-Catalyzed Amination of Aryl Chlorides

This protocol provides a general procedure for the palladium-catalyzed cross-coupling of aryl chlorides with primary and secondary amines using **DavePhos** as the ligand. Optimization of

reaction parameters such as base, solvent, temperature, and catalyst loading may be necessary for specific substrates.

Materials:

- Palladium source (e.g., $\text{Pd}_2(\text{dba})_3$ or $\text{Pd}(\text{OAc})_2$)
- **DavePhos** ligand
- Aryl chloride
- Amine
- Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs_2CO_3), or Potassium phosphate (K_3PO_4))
- Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or tert-Butanol)
- Schlenk tube or other reaction vessel suitable for inert atmosphere techniques
- Magnetic stir bar
- Standard laboratory glassware for workup and purification

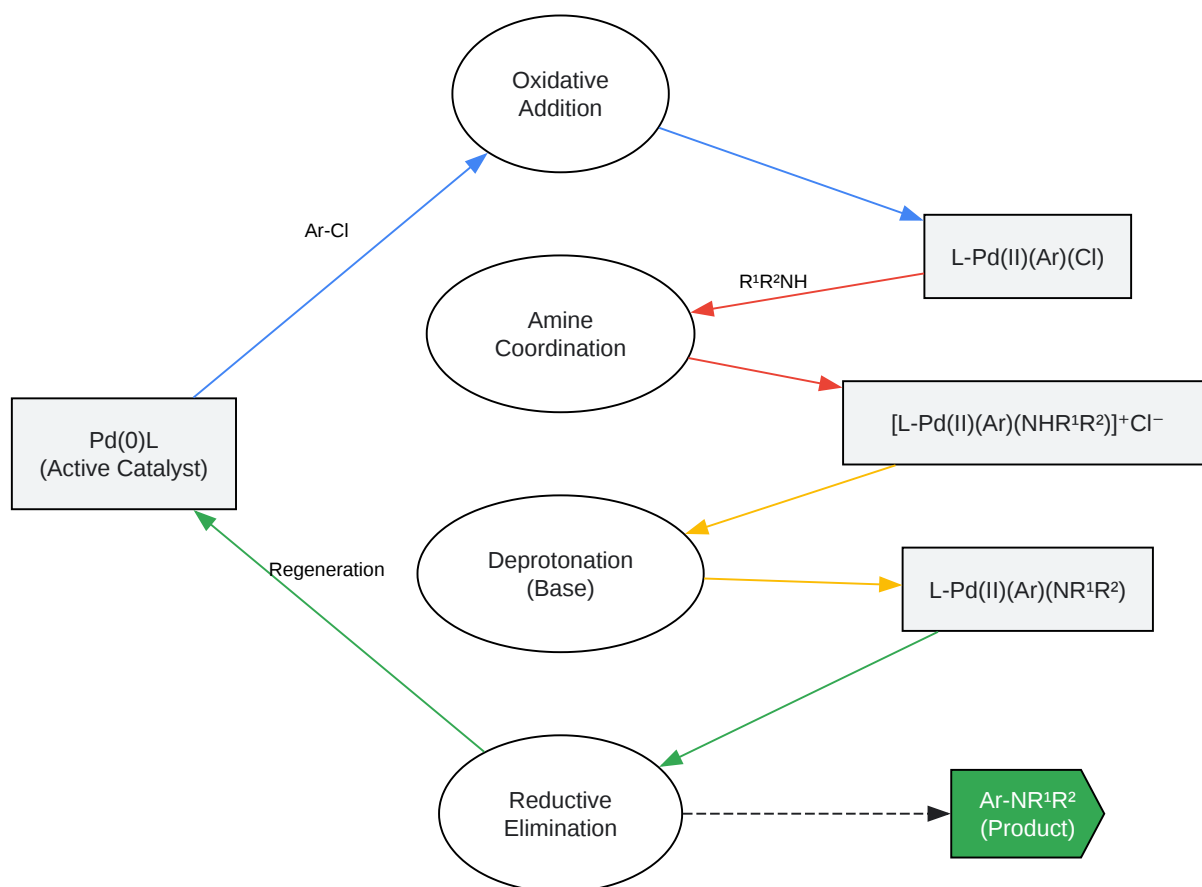
Procedure:

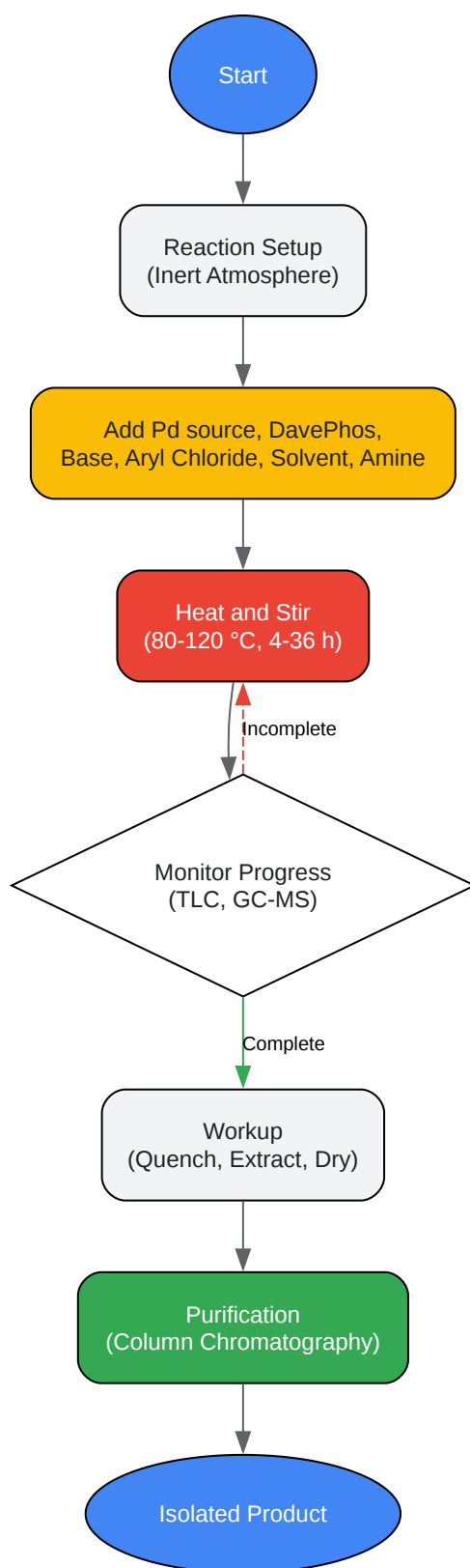
- Catalyst Preparation:
 - In a glovebox or under a stream of inert gas (Argon or Nitrogen), add the palladium source (e.g., $\text{Pd}_2(\text{dba})_3$, 0.5-2.0 mol%) and **DavePhos** (1.0-5.0 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
 - Add the base (typically 1.2-2.0 equivalents relative to the aryl chloride).
 - Evacuate and backfill the tube with inert gas three times.
- Reaction Setup:

- To the Schlenk tube containing the catalyst and base, add the aryl chloride (1.0 equivalent).
- Add the anhydrous, degassed solvent (typically 0.1-0.2 M concentration of the aryl chloride) via syringe.
- Finally, add the amine (1.1-1.5 equivalents) via syringe. For solid amines, they can be added with the catalyst and base.
- Reaction:
 - Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (typically 80-120 °C).
 - Stir the reaction mixture vigorously for the specified time (typically 4-36 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Workup:
 - Once the reaction is complete, cool the mixture to room temperature.
 - Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
 - Quench the reaction by slowly adding water or a saturated aqueous solution of ammonium chloride.
 - Separate the organic layer, and extract the aqueous layer with the organic solvent (2-3 times).
 - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
- Purification:
 - Concentrate the filtrate under reduced pressure.

- Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired arylamine.

Visualizations





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